molecular formula C5H10Cl3N B12978018 (R)-1-((R)-2,2-Dichlorocyclopropyl)ethan-1-amine hydrochloride

(R)-1-((R)-2,2-Dichlorocyclopropyl)ethan-1-amine hydrochloride

Cat. No.: B12978018
M. Wt: 190.49 g/mol
InChI Key: JVHRGLXYUAIUIE-VKKIDBQXSA-N
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Description

®-1-(®-2,2-Dichlorocyclopropyl)ethan-1-amine hydrochloride is a chiral compound with significant interest in various fields of scientific research. Its unique structure, featuring a dichlorocyclopropyl group, makes it a valuable subject for studies in organic chemistry, medicinal chemistry, and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(®-2,2-Dichlorocyclopropyl)ethan-1-amine hydrochloride typically involves the cyclopropanation of suitable precursors followed by amination and hydrochloride salt formation. One common method includes the cyclopropanation of an allylic alcohol intermediate using a chiral catalyst to ensure the desired stereochemistry . The reaction conditions often involve the use of a chiral controller such as N,N,N’,N’-tetramethyl-D-tartaric acid diamide butylboronate to favor the production of the desired enantiomer .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

®-1-(®-2,2-Dichlorocyclopropyl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The dichlorocyclopropyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be employed under basic or acidic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted cyclopropyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, ®-1-(®-2,2-Dichlorocyclopropyl)ethan-1-amine hydrochloride is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable for studying stereoselective reactions and developing new synthetic methodologies.

Biology

In biological research, this compound can be used to study the effects of chiral amines on biological systems. It may serve as a model compound for investigating enzyme-substrate interactions and the role of chirality in biological activity.

Medicine

In medicinal chemistry, ®-1-(®-2,2-Dichlorocyclopropyl)ethan-1-amine hydrochloride is explored for its potential therapeutic applications. Its unique structure may offer advantages in the design of new drugs with specific biological targets.

Industry

In the industrial sector, this compound can be used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ®-1-(®-2,2-Dichlorocyclopropyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound may act on enzymes or receptors, modulating their activity through binding interactions. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-1-(®-2,2-Dichlorocyclopropyl)ethan-1-amine hydrochloride is unique due to its specific stereochemistry and the presence of the dichlorocyclopropyl group. This combination of features makes it a valuable compound for studying the effects of chirality and for developing new synthetic and therapeutic applications.

Properties

Molecular Formula

C5H10Cl3N

Molecular Weight

190.49 g/mol

IUPAC Name

(1R)-1-[(1R)-2,2-dichlorocyclopropyl]ethanamine;hydrochloride

InChI

InChI=1S/C5H9Cl2N.ClH/c1-3(8)4-2-5(4,6)7;/h3-4H,2,8H2,1H3;1H/t3-,4-;/m1./s1

InChI Key

JVHRGLXYUAIUIE-VKKIDBQXSA-N

Isomeric SMILES

C[C@H]([C@H]1CC1(Cl)Cl)N.Cl

Canonical SMILES

CC(C1CC1(Cl)Cl)N.Cl

Origin of Product

United States

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